tert-Butyl N-(3-hydroxy-1-methylcyclopentyl)carbamate

Catalog No.
S6647457
CAS No.
1780760-71-5
M.F
C11H21NO3
M. Wt
215.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl N-(3-hydroxy-1-methylcyclopentyl)carbam...

CAS Number

1780760-71-5

Product Name

tert-Butyl N-(3-hydroxy-1-methylcyclopentyl)carbamate

IUPAC Name

tert-butyl N-(3-hydroxy-1-methylcyclopentyl)carbamate

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

InChI

InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-11(4)6-5-8(13)7-11/h8,13H,5-7H2,1-4H3,(H,12,14)

InChI Key

TZTWGKRXKFXYGQ-UHFFFAOYSA-N

SMILES

CC1(CCC(C1)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC1(CCC(C1)O)NC(=O)OC(C)(C)C

tert-Butyl N-(3-hydroxy-1-methylcyclopentyl)carbamate is a chemical compound with the molecular formula C11H21NO3C_{11}H_{21}NO_{3} and a molecular weight of approximately 215.29 g/mol. It is categorized as a carbamate, which is characterized by the presence of a carbamate functional group (-NHCOO-). This compound is notable for its unique structure, which includes a tert-butyl group and a hydroxyl group attached to a cyclopentane ring, making it an interesting subject of study in organic chemistry and medicinal applications .

, including:

  • Hydrolysis: The carbamate bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding amine and carbonic acid derivatives.
  • Esterification: The hydroxyl group can react with acids to form esters, which may have different biological properties.
  • Nucleophilic Substitution: The nitrogen atom in the carbamate can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or altered pharmacological profiles.

The synthesis of tert-Butyl N-(3-hydroxy-1-methylcyclopentyl)carbamate typically involves several steps:

  • Formation of the Hydroxymethylcyclopentane: Starting from cyclopentene derivatives, hydroxymethyl groups can be introduced through hydroboration or other alkylation methods.
  • Carbamate Formation: The hydroxymethyl compound is then reacted with tert-butyl chloroformate or another suitable carbamoylating agent to form the carbamate linkage.
  • Purification: The product can be purified using standard techniques such as recrystallization or chromatography.

This multi-step synthesis highlights the complexity involved in creating this compound while providing opportunities for optimization and modification.

tert-Butyl N-(3-hydroxy-1-methylcyclopentyl)carbamate has potential applications in various fields:

  • Pharmaceutical Development: Its unique structure may lead to novel drug candidates targeting specific diseases.
  • Agricultural Chemicals: Similar compounds have been explored for use as pesticides or herbicides due to their biological activity.
  • Chemical Intermediates: It can serve as an intermediate in the synthesis of more complex organic molecules.

The exploration of its applications is ongoing, particularly in medicinal chemistry.

Interaction studies involving tert-Butyl N-(3-hydroxy-1-methylcyclopentyl)carbamate focus on its behavior in biological systems. These studies may include:

  • Protein Binding Studies: Understanding how this compound interacts with proteins can provide insights into its pharmacokinetics and potential therapeutic effects.
  • Receptor Binding Affinity: Assessing its affinity for various receptors could elucidate its mechanism of action and therapeutic potential.
  • Metabolic Pathway Analysis: Investigating how this compound is metabolized in vivo helps predict its efficacy and safety profile.

Such studies are critical for determining the viability of this compound as a therapeutic agent.

Several compounds share structural similarities with tert-Butyl N-(3-hydroxy-1-methylcyclopentyl)carbamate. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaSimilarityUnique Features
tert-Butyl N-(3-hydroxy-1-methylcyclobutyl)carbamateC10H19NO3C_{10}H_{19}NO_{3}0.84Cyclobutyl ring instead of cyclopentane
(S)-tert-butyl (1-hydroxy-4-methylpentan-2-yl)carbamateC11H23NO3C_{11}H_{23}NO_{3}0.93Different alkane chain length
(S)-tert-butyl (1-hydroxy-3-methylbutan-2-yl)carbamateC10H21NO3C_{10}H_{21}NO_{3}0.93Variation in side chain structure

These comparisons illustrate that while these compounds share certain structural characteristics, their unique features contribute to differing biological activities and potential applications.

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

215.15214353 g/mol

Monoisotopic Mass

215.15214353 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-23-2023

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